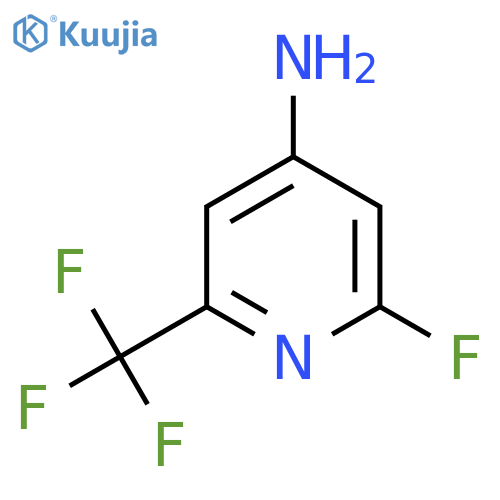

Cas no 1622843-04-2 (4-Amino-2-fluoro-6-(trifluoromethyl)pyridine)

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-fluoro-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)

- InChIKey: ORROUVLQJVYKFV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=C(N=1)F)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 158

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.9

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029015071-250mg |

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine |

1622843-04-2 | 95% | 250mg |

931.00 USD | 2021-06-08 | |

| Alichem | A029015071-1g |

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine |

1622843-04-2 | 95% | 1g |

3,126.60 USD | 2021-06-08 |

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 関連文献

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

4-Amino-2-fluoro-6-(trifluoromethyl)pyridineに関する追加情報

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1622843-04-2): A Key Intermediate in Modern Pharmaceutical Research

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine, identified by its CAS number 1622843-04-2, is a highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, featuring a pyridine core substituted with an amino group, a fluoro atom, and a trifluoromethyl group, has garnered significant attention due to its versatile applications in drug discovery and development. The unique structural attributes of this molecule contribute to its reactivity and functionality, making it a cornerstone in the synthesis of various bioactive molecules.

The< strong>pyridine scaffold is ubiquitous in medicinal chemistry, owing to its ability to mimic the nitrogenous bases found in nucleic acids and its capacity to form hydrogen bonds. The presence of an amino group (-NH₂) at the 4-position enhances the compound's nucleophilicity, facilitating further functionalization through reactions such as condensation, coupling, and acylation. Additionally, the fluorine atom at the 2-position introduces electronic and steric effects that can modulate the compound's pharmacokinetic properties, including solubility and metabolic stability.

The< strong>trifluoromethyl group (-CF₃) is another critical feature of this compound. This substituent is renowned for its ability to improve lipophilicity, binding affinity, and metabolic resistance in drug candidates. The electron-withdrawing nature of the trifluoromethyl group also enhances the electrophilicity of adjacent carbon centers, making it susceptible to nucleophilic attack. These characteristics make 4-amino-2-fluoro-6-(trifluoromethyl)pyridine an excellent building block for constructing complex pharmacophores.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, central nervous system (CNS) disorders have been a particular area of interest. The< strong>pyridine derivatives have shown promise in this domain due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. Specifically, compounds containing fluorinated pyridine moieties have demonstrated enhanced potency and selectivity in preclinical studies.

One notable application of 4-amino-2-fluoro-6-(trifluoromethyl)pyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases, including cancer. By incorporating this intermediate into drug candidates, researchers can design molecules that selectively inhibit aberrant kinase activity. The amino group provides a handle for further derivatization into potent kinase inhibitors, while the fluoro and trifluoromethyl groups enhance binding affinity and metabolic stability.

The< strong>fluoro substituent has been extensively studied for its impact on drug-like properties. Fluorine atoms can influence molecular interactions with biological targets by altering electronic distributions and steric hindrance. For instance, fluorine atoms can increase metabolic stability by preventing oxidative degradation by cytochrome P450 enzymes. Furthermore, fluorinated compounds often exhibit improved oral bioavailability due to their enhanced lipophilicity.

The< strong>trifluoromethyl group's influence on pharmacokinetics cannot be overstated. This moiety has been incorporated into countless drug candidates due to its ability to prolong half-life and enhance target engagement. In particular, trifluoromethyl groups have been shown to improve binding affinity by increasing lipophilicity and reducing polar surface area. These properties make 4-amino-2-fluoro-6-(trifluoromethyl)pyridine an indispensable tool in medicinal chemistry.

In conclusion, 4-amino-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1622843-04-2) is a multifaceted intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable asset in the development of novel therapeutics. As research continues to uncover new applications for fluorinated pyridines, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery.

1622843-04-2 (4-Amino-2-fluoro-6-(trifluoromethyl)pyridine) 関連製品

- 2171161-88-7(5-{N-ethyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid)

- 1189999-01-6(Methyl 4-(thiazol-2-yloxy)benzoate)

- 2228497-73-0(3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2397574-36-4(4-[(Trifluoromethyl)sulfanyl]phenyl 4-methylbenzene-1-sulfonate)

- 560999-06-6(N-(2H-1,3-benzodioxol-5-yl)-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide)

- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)

- 548779-60-8(N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)

- 32886-43-4(BOC-THR(BZL)-OSU)

- 2172549-17-4(2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2228083-98-3(2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid)